molecular formula C10H8F7NO B6313163 2-Methoxy-5-(perfluoroisopropyl)aniline CAS No. 1858257-06-3

2-Methoxy-5-(perfluoroisopropyl)aniline

Cat. No.: B6313163
CAS No.: 1858257-06-3
M. Wt: 291.16 g/mol
InChI Key: GIJGMYGGLDTVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by the presence of a methoxy group and a perfluoroisopropyl group attached to an aniline core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of 2-Methoxy-5-(perfluoroisopropyl)aniline may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(perfluoroisopropyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as peroxydisulfate ions in an acetic acid-water medium.

    Reduction: Reduction reactions may involve the use of hydrogen gas and metal catalysts under controlled conditions.

    Substitution: Substitution reactions can occur at the methoxy or perfluoroisopropyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Peroxydisulfate ions in acetic acid-water medium.

    Reduction: Hydrogen gas and metal catalysts (e.g., iron/nickel supported catalyst) under specific pressure and temperature conditions.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of azobenzene derivatives, while reduction may yield the corresponding amine .

Scientific Research Applications

2-Methoxy-5-(perfluoroisopropyl)aniline has diverse applications in scientific research, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into materials with unique properties, such as fluorinated polymers.

    Pharmaceutical Development: Investigated for potential therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(perfluoroisopropyl)aniline involves its interaction with molecular targets and pathways. For example, during oxidation reactions, the compound undergoes a radical mechanism leading to the formation of substituted azobenzenes . The specific molecular targets and pathways depend on the context of its application, such as in organic synthesis or pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyaniline: Lacks the perfluoroisopropyl group, making it less hydrophobic and less chemically stable.

    5-(Perfluoroisopropyl)aniline:

Uniqueness

2-Methoxy-5-(perfluoroisopropyl)aniline is unique due to the presence of both methoxy and perfluoroisopropyl groups, which confer distinct chemical properties such as increased hydrophobicity, stability, and reactivity. These properties make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F7NO/c1-19-7-3-2-5(4-6(7)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJGMYGGLDTVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.